molecular formula C7H6Br3NO2 B3281772 Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate CAS No. 740813-36-9

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

Cat. No. B3281772
CAS RN: 740813-36-9
M. Wt: 375.84 g/mol
InChI Key: MREWYORDFNMAAM-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate, also known as TBrPP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TBrPP belongs to the family of porphyrin-like molecules and has been extensively studied for its potential applications in various fields, including biochemistry, biomedicine, and materials science.

Scientific Research Applications

Synthesis Methods

  • Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates can be synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation. This method provides a solvent-free approach and good yields, supported by 31P NMR and EIMS experiments (Khajuria et al., 2013).
  • Another solvent-free synthesis method for ethyl 3,5-disubstituted-1H-pyrrole-2-carboxylate involves a one-pot cascade Michael-reductive cyclization reaction under microwave irradiation (Khajuria & Kapoor, 2014).

Chemical Synthesis and Reactions

  • Efficient synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate and its derivatives is achieved through reactions involving ethyl 2-chloroacetoacetate and cyanoacetamide. This process enables access to a variety of pyrrole derivatives using commercially available materials (Dawadi & Lugtenburg, 2011).
  • Di- and triarylsubstituted pyrroles can be synthesized using sequential regioselective cross-coupling reactions. Tribrominated pyrroles like ethyl 3,4,5-tribromopyrrole-2-carboxylate are prepared and utilized in Suzuki cross-coupling reactions (Schröter & Bach, 2007).

Supramolecular Structures and Engineering

  • Pyrrole-2-carboxylate dimer forms robust supramolecular synthons, useful in crystal engineering. The study involves hexagonal and grid supramolecular structures obtained from the self-assembly of tris[2-(2-pyrryl-carboxy)ethyl]amine and tetrakis(2-pyrryl-carboxy-methyl)methane (Yin & Li, 2006).

properties

IUPAC Name

ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br3NO2/c1-2-13-7(12)5-3(8)4(9)6(10)11-5/h11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREWYORDFNMAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)Br)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
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Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
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Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate
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Ethyl 3,4,5-tribromo-1H-pyrrole-2-carboxylate

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